molecular formula C24H35N5 B5166154 1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B5166154
M. Wt: 393.6 g/mol
InChI Key: BVFAUFIBLLMJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound with a unique structure that includes piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For example, the synthesis might involve:

    Preparation of 1-methylpiperidin-4-ylamine: This can be achieved through the reduction of 1-methylpiperidin-4-one using a reducing agent such as sodium borohydride.

    Coupling with pyridine derivatives: The piperidine intermediate is then coupled with pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and receptor binding.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors in the brain, modulating neurotransmitter release and uptake. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: A related compound with similar structural features but different functional groups.

    1-(1-Methyl-4-piperidinyl)piperazine: Another similar compound with a piperazine ring instead of a piperidine ring.

Uniqueness

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine is unique due to its combination of piperidine and pyridine rings, which confer specific chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5/c1-27-14-9-24(10-15-27)29-16-7-22(8-17-29)19-28(18-21-5-12-25-13-6-21)20-23-4-2-3-11-26-23/h2-6,11-13,22,24H,7-10,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFAUFIBLLMJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CN(CC3=CC=NC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.